molecular formula C9H16O B592091 Spiro[2.5]octan-6-ylmethanol CAS No. 849671-56-3

Spiro[2.5]octan-6-ylmethanol

Cat. No.: B592091
CAS No.: 849671-56-3
M. Wt: 140.226
InChI Key: CPOBXDZHERXVFP-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-ylmethanol is a chemical compound belonging to the class of spirocyclic compounds. It is characterized by a spiro structure, where two rings are connected through a single atom. This compound is a colorless liquid with the molecular formula C10H18O and a molecular weight of 154.25 g/mol

Scientific Research Applications

Chemistry

Spiro[2.5]octan-6-ylmethanol is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .

Medicine

The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Safety and Hazards

Spiro[2.5]octan-6-ylmethanol is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet suggests using only outdoors or in a well-ventilated area, avoiding breathing mist/vapours/spray, washing all exposed external body areas thoroughly after handling, and not eating, drinking or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-6-ylmethanol typically involves the reaction of a suitable precursor with a reagent that introduces the spirocyclic structure. One common method involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the spirocyclic intermediate, which is then reduced to yield this compound . The reaction conditions usually include room temperature and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding spirocyclic alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Spiro[2.5]octan-6-one or Spiro[2.5]octanal.

    Reduction: Spiro[2.5]octane.

    Substitution: Spiro[2.5]octan-6-yl chloride or Spiro[2.5]octan-6-ylamine.

Mechanism of Action

The mechanism of action of Spiro[2.5]octan-6-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.4]heptan-6-ylmethanol
  • Spiro[3.5]nonan-7-ylmethanol
  • Spiro[4.5]decane-8-ylmethanol

Uniqueness

Spiro[2.5]octan-6-ylmethanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

spiro[2.5]octan-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOBXDZHERXVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705241
Record name (Spiro[2.5]octan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849671-56-3
Record name (Spiro[2.5]octan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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